1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine
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Overview
Description
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is a compound known for its stability and unique chemical properties. It is often used in various chemical reactions and industrial applications due to its ability to act as a stable free radical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TEMPO, copper catalysts, and oxygen are commonly used.
Reduction: Lithium aluminum hydride and other reducing agents.
Substitution: Various halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced compounds .
Scientific Research Applications
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Acts as a spin label in electron spin resonance spectroscopy.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its stable free radical nature. It interacts with various molecular targets and pathways, including:
Oxidation-Reduction Reactions: Acts as a catalyst in these reactions, facilitating the transfer of electrons.
Spin Labeling: Used in spectroscopy to study molecular structures and dynamics.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in similar oxidation reactions.
Lithium tetramethylpiperidide: Used in the preparation of metallo-amide bases.
Uniqueness
1-Phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethan-1-imine is unique due to its specific structure, which imparts stability and reactivity in various chemical reactions. Its ability to act as a stable free radical makes it valuable in both research and industrial applications .
Properties
CAS No. |
61147-60-2 |
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Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-phenyl-N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine |
InChI |
InChI=1S/C17H26N2/c1-14(15-10-7-6-8-11-15)18-19-16(2,3)12-9-13-17(19,4)5/h6-8,10-11H,9,12-13H2,1-5H3 |
InChI Key |
JPSMWKZUMBISBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1C(CCCC1(C)C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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